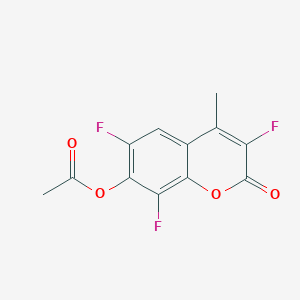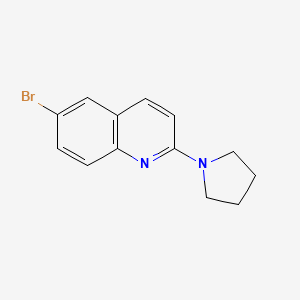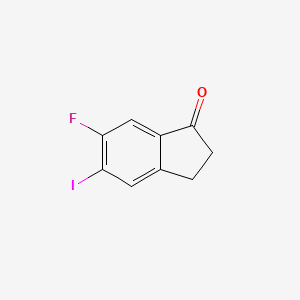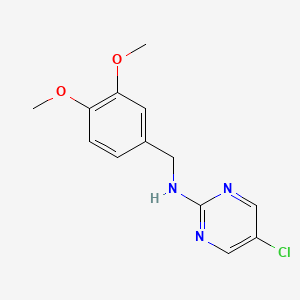
Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a pyridinyl group and a benzyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and pyridine derivatives. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The benzyl ester can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyl ester and pyridinyl group contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in their functional groups.
Pyrrolizines: These compounds have a fused pyrrolidine ring system.
Prolinol derivatives: These compounds contain a hydroxyl group on the pyrrolidine ring.
Uniqueness
Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a pyridinyl group, and a benzyl ester.
Propiedades
Número CAS |
1225218-97-2 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
benzyl 3-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-10-8-16(12-19)15-7-4-9-18-11-15/h1-7,9,11,16H,8,10,12-13H2 |
Clave InChI |
URRADHFVXKQCTB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)


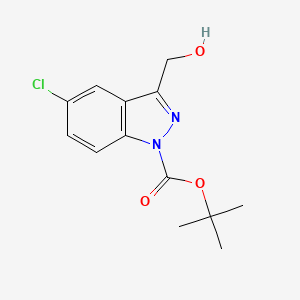
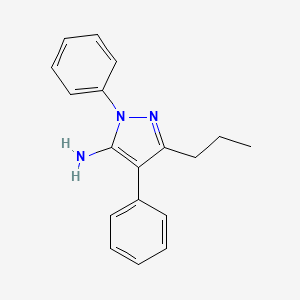

![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)

